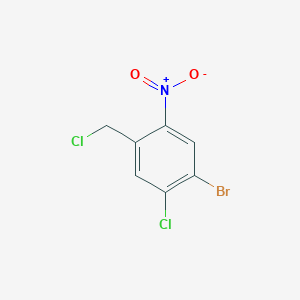
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-chloro-4-(chloromethyl)benzene, which can be achieved by treating it with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., methoxy, cyano derivatives).
Reduction: 1-Bromo-2-chloro-4-(chloromethyl)-5-aminobenzene.
Oxidation: 1-Bromo-2-chloro-4-(carboxymethyl)-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene depends on the specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and halogen groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-Bromo-4-chloro-2-methylbenzene: Similar structure but with different positions of the substituents.
1-Bromo-2-chloro-4-(chloromethyl)benzene: Precursor to the nitro derivative.
Uniqueness
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is unique due to the presence of both nitro and halogen groups, which impart distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C7H4BrCl2NO2 |
|---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-5-2-7(11(12)13)4(3-9)1-6(5)10/h1-2H,3H2 |
InChI Key |
MZWJDBOKMJRBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















